4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one
CAS No.: 1105699-70-4
Cat. No.: VC3004266
Molecular Formula: C10H11ClN2O2S
Molecular Weight: 258.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105699-70-4 |
|---|---|
| Molecular Formula | C10H11ClN2O2S |
| Molecular Weight | 258.73 g/mol |
| IUPAC Name | 4-(5-chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one |
| Standard InChI | InChI=1S/C10H11ClN2O2S/c1-6-9(14)12-4-5-13(6)10(15)7-2-3-8(11)16-7/h2-3,6H,4-5H2,1H3,(H,12,14) |
| Standard InChI Key | FJHHLFWEESHSSL-UHFFFAOYSA-N |
| SMILES | CC1C(=O)NCCN1C(=O)C2=CC=C(S2)Cl |
| Canonical SMILES | CC1C(=O)NCCN1C(=O)C2=CC=C(S2)Cl |
Introduction
Chemical Identity and Structure
Basic Identification
Physicochemical Properties
Fundamental Physical Properties
4-(5-Chlorothiophene-2-carbonyl)-3-methylpiperazin-2-one has a precisely calculated molecular weight of 258.73 g/mol, which places it in a range commonly associated with drug-like compounds . The exact mass of the compound has been determined to be 258.0229765 Da, which is valuable information for analytical identification using mass spectrometry . Currently, several physical properties of this compound remain undetermined or unreported in available databases, including its density, boiling point, and melting point, indicating gaps in the comprehensive characterization of this molecule . The compound contains a total of 10 carbon atoms, 11 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, 1 sulfur atom, and 1 chlorine atom, forming a complex heterocyclic structure with multiple functional groups . The presence of heteroatoms contributes to the compound's potential for forming hydrogen bonds and other intermolecular interactions that may influence its solubility, crystal packing, and interaction with biological targets .
Data Comparison Table
Synthesis and Related Compounds
Related Structural Components
5-Chlorothiophene-2-carboxylic acid represents a key structural component that could serve as a precursor in the synthesis of the target compound . A one-pot method for synthesizing this important building block involves the chlorination of 2-thiophenecarboxaldehyde to form 5-chloro-2-thiophenecarboxaldehyde, followed by oxidation to the corresponding carboxylic acid . The reaction sequence begins with introducing chlorine to 2-thiophenecarboxaldehyde at controlled temperatures between -10 to 30°C, preferably -5 to 25°C, with a molar ratio of chlorine gas to starting material ranging from 4:1-0.9:1, optimally 1.5:1-1.05:1 . Following the formation of the intermediate 5-chloro-2-thiophenecarboxaldehyde, the process continues without isolation by introducing this intermediate into a pre-cooled sodium hydroxide solution while maintaining temperature below 30°C . Additional chlorination, followed by quenching with sodium sulfite, extraction, pH adjustment, filtration, recrystallization, and drying yields the target 5-chlorothiophene-2-carboxylic acid . This compound could then be converted to the corresponding acid chloride (5-chlorothiophene-2-carbonyl chloride) using standard methods, which would serve as the acylating agent for reaction with the piperazinone component .
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